molecular formula C8H7FN2O2 B1336990 (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide CAS No. 953070-85-4

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B1336990
CAS No.: 953070-85-4
M. Wt: 182.15 g/mol
InChI Key: CTJRKAMDQGMILD-BJMVGYQFSA-N
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Description

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide: is an organic compound with the molecular formula C8H8FNO It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 2-fluorophenyl group, and the carbonyl oxygen is replaced by a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide typically begins with 2-fluoroaniline and acetic anhydride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or methanol.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

    N-(2-fluorophenyl)acetamide: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    N-(2-chlorophenyl)-2-hydroxyiminoacetamide: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

    N-(2-bromophenyl)-2-hydroxyiminoacetamide: Contains a bromine atom, leading to different chemical and physical properties.

Uniqueness:

  • The presence of the fluorine atom in (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide imparts unique properties such as increased stability and lipophilicity.
  • The hydroxyimino group enhances its ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2E)-N-(2-fluorophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJRKAMDQGMILD-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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